

An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Aminocyclohexanecarboxylic acid

Cat. No.: B105179

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This guide provides a comprehensive technical overview of **trans-3-Aminocyclohexanecarboxylic acid**, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, analytical characterization, and its significant applications in modern medicinal chemistry.

Core Molecular and Physical Properties

trans-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β -amino acid. Its rigid cyclohexane scaffold and the trans stereochemical relationship between the amino and carboxylic acid groups impart a defined conformational constraint, a feature highly sought after in rational drug design.

The fundamental identifier of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Table 1: Core Properties of **3-Aminocyclohexanecarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][2][3][4][5]
Molecular Weight	143.19 g/mol	[1][2][4]
Monoisotopic Mass	143.094628657 Da	[3][5]
Appearance	White to off-white powder or crystal	[1][2]
CAS Number (cis/trans mixture)	25912-50-9	[1][2][4]
CAS Number (trans-hydrochloride)	862401-49-8	[6][7]

Note: The molecular weight is often cited as 143.18 g/mol in resources like PubChem, which typically reflects the mass of the most common isotopes.[3][5]

Synthesis Strategies: Achieving Stereochemical Control

The synthesis of conformationally constrained amino acids like **trans-3-Aminocyclohexanecarboxylic acid** requires robust methodologies that can control stereochemistry. The choice of synthetic route is often dictated by the desired purity, scale, and available starting materials.

Catalytic Hydrogenation of Aromatic Precursors

A prevalent industrial method involves the catalytic hydrogenation of a substituted aromatic precursor, such as p-aminobenzoic acid. This method can yield a mixture of cis and trans isomers, necessitating subsequent separation or isomerization steps.

For instance, a patented process describes the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions.[8][9] This process can be optimized to favor the formation of the trans isomer, achieving a trans-to-cis ratio greater than 3:1.[8] The rationale behind this approach is the thermodynamic stabilization of the equatorial substituent (the carboxylic acid) in the trans product.

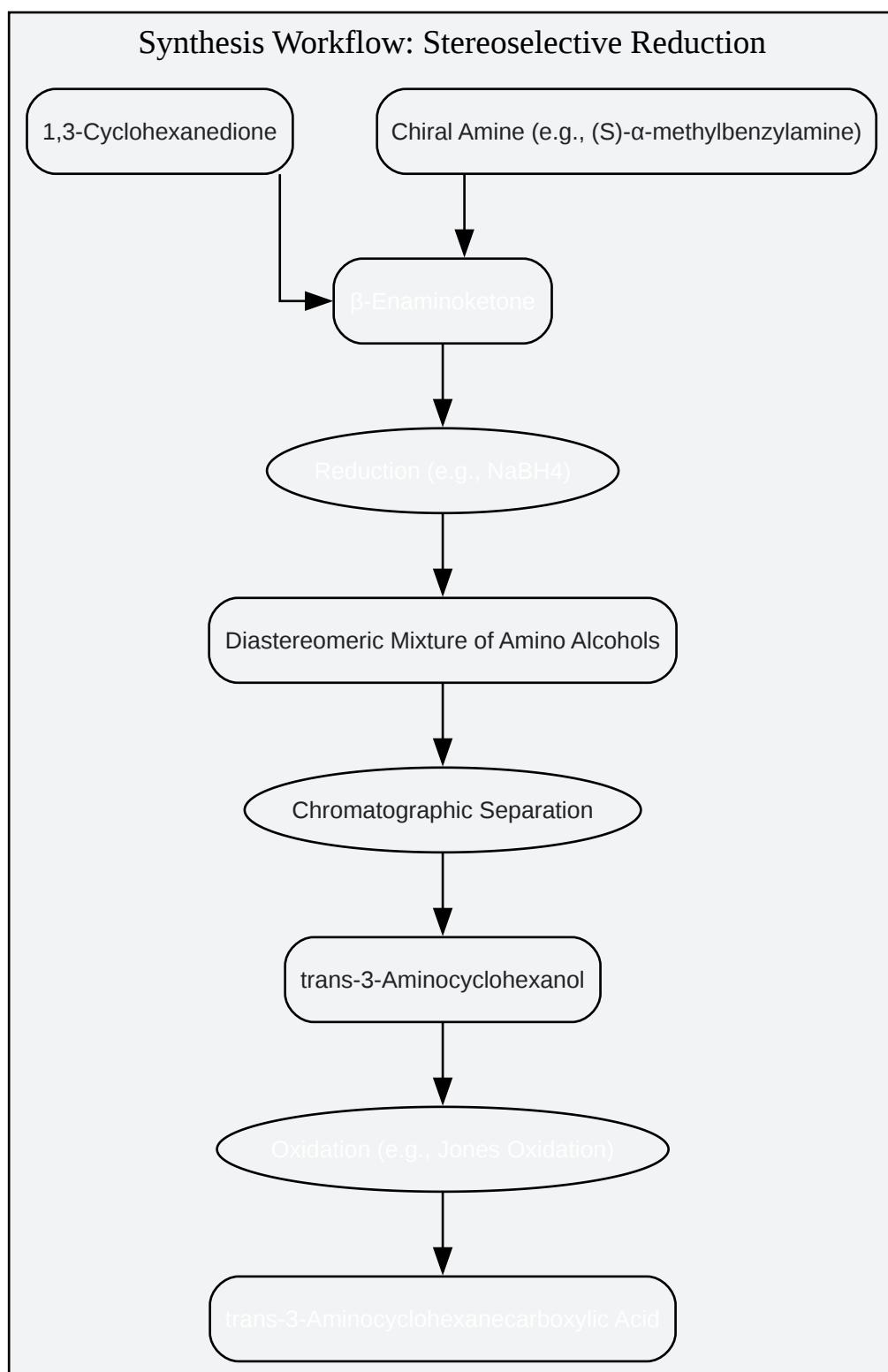
Experimental Protocol: Catalytic Hydrogenation

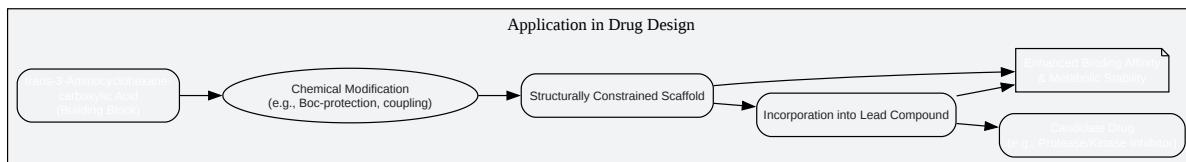
- Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid, 5% Ruthenium on Carbon (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.[8][9]
- Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 15 bar with hydrogen and heat to 100°C.[8][9]
- Reaction Monitoring: Maintain vigorous stirring for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: After cooling and venting the reactor, the catalyst is filtered off. The resulting aqueous solution contains a mixture of cis- and trans-**3-aminocyclohexanecarboxylic acid** sodium salts.
- Isomer Separation/Isomerization: The separation of cis and trans isomers can be challenging and is often achieved by fractional crystallization of the free amino acids or their derivatives. [10] Some processes include a subsequent isomerization step where the cis isomer is converted to the more stable trans isomer under basic conditions.[11]

Stereoselective Reduction of β -Enaminoketones

A more stereocontrolled laboratory-scale synthesis can be achieved through the reduction of β -enaminoketones. This method offers a pathway to specific diastereomers based on the choice of reducing agents and chiral auxiliaries.

The process begins with the condensation of a 1,3-cyclohexanedione with a chiral amine to form a chiral β -enaminoketone. Subsequent reduction of the ketone and the enamine functionalities can lead to the desired 3-aminocyclohexanol, which can then be oxidized to the carboxylic acid. The diastereoselectivity of the reduction is a critical step, influenced by steric hindrance and the delivery of the hydride reagent.[12]





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